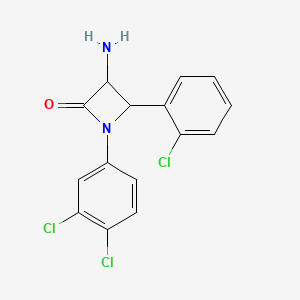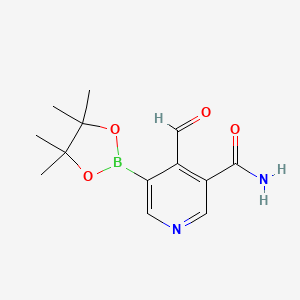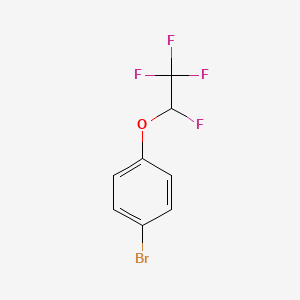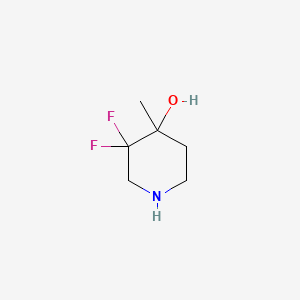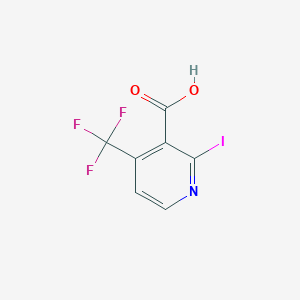
2-Iodo-4-trifluoromethyl-nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-trifluoromethyl-nicotinic acid is an organic compound belonging to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the nicotinic acid core. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2-Iodo-4-trifluoromethyl-nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-trifluoromethyl nicotinic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions typically include the use of solvents such as acetic acid or acetonitrile and temperatures ranging from room temperature to reflux conditions .
For industrial production, the process may involve more efficient and scalable methods. One such method includes the reaction of 4-trifluoromethyl nicotinic acid with iodine monochloride in the presence of a base such as sodium hydroxide. This method offers higher yields and is more suitable for large-scale production .
Analyse Chemischer Reaktionen
2-Iodo-4-trifluoromethyl-nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-trifluoromethyl-nicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Iodo-4-trifluoromethyl-nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2-Iodo-4-trifluoromethyl-nicotinic acid can be compared with other similar compounds, such as:
4-Trifluoromethyl nicotinic acid: This compound lacks the iodine atom but shares the trifluoromethyl group.
2-Iodo nicotinic acid: This compound has an iodine atom but lacks the trifluoromethyl group.
Nicotinic acid (Niacin): The parent compound of this compound, niacin, is a well-known vitamin with essential biological functions.
The uniqueness of this compound lies in its combination of iodine and trifluoromethyl groups, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H3F3INO2 |
|---|---|
Molekulargewicht |
317.00 g/mol |
IUPAC-Name |
2-iodo-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H,13,14) |
InChI-Schlüssel |
KBGHCRBESXTNSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine](/img/structure/B14785774.png)
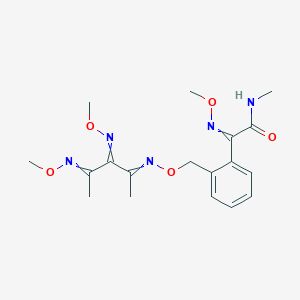
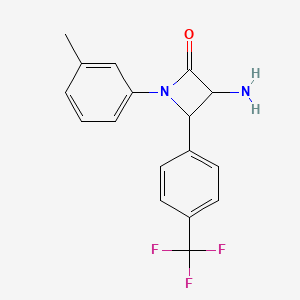
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14785785.png)
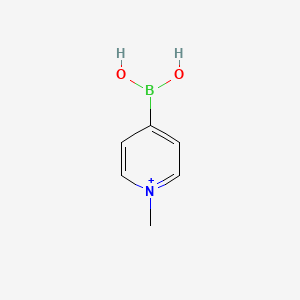
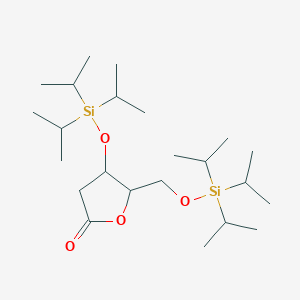
![2-Propanol, 1-(1,2-benzisothiazol-4-yloxy)-3-[(1-methylethyl)amino]-](/img/structure/B14785807.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785810.png)
![(1aS,7S,7bS)-1a,7,7b-trimethyl-4-methylidene-2,3,4a,5,6,7a-hexahydro-1H-cyclopropa[h]azulen-7-ol](/img/structure/B14785811.png)
